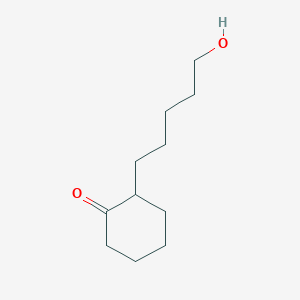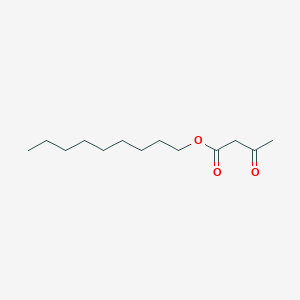![molecular formula C23H16N2 B14660413 2,4-diphenyl-9H-pyrido[2,3-b]indole CAS No. 50682-33-2](/img/structure/B14660413.png)
2,4-diphenyl-9H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-9H-pyrido[2,3-b]indole can be achieved through several methods. One notable method involves a one-pot synthesis under solvent-free conditions. This method includes heating a mixture of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide. The reaction yields the desired compound in good to excellent yields .
Another method involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion, followed by cyclization of the adduct in the presence of ammonium acetate . These methods are advantageous due to their simplicity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted indoles, which can have varied functional groups depending on the reagents used .
Scientific Research Applications
2,4-Diphenyl-9H-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets and pathways:
GABA Modulation: As a GABA modulator, it can influence neurotransmitter activity in the brain, potentially alleviating symptoms of anxiety.
Neuroprotection: Some derivatives have shown neuroprotective effects by interacting with specific protein kinases and enhancing the expression of neurotrophic factors.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole:
2-Amino-9H-pyrido[2,3-b]indole: This compound is a carcinogenic heterocyclic aromatic amine formed during the combustion of tobacco.
Uniqueness
2,4-Diphenyl-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50682-33-2 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-diphenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25) |
InChI Key |
BKRHQSKNVMEJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


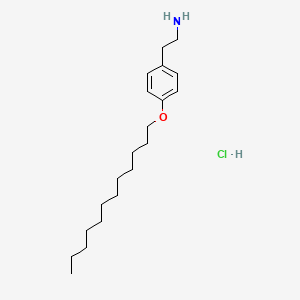
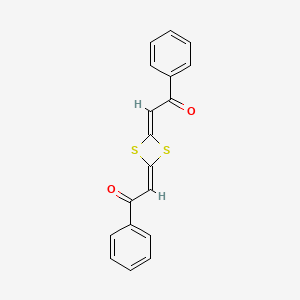
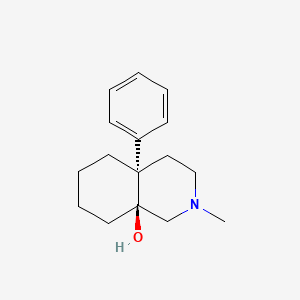
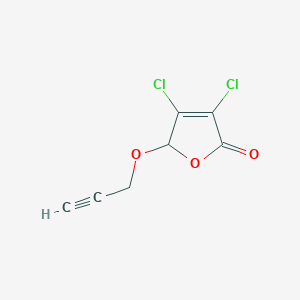
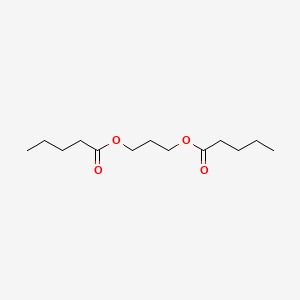
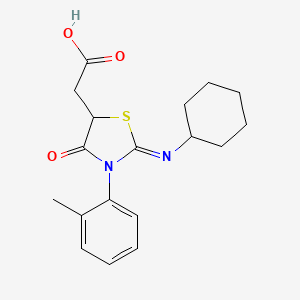
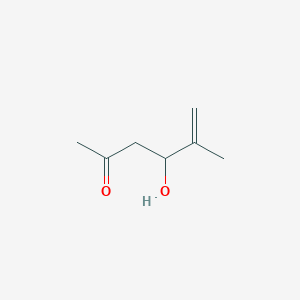
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
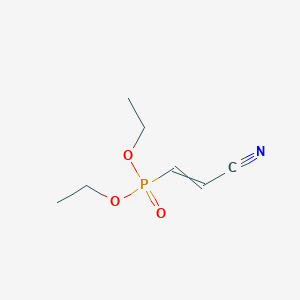
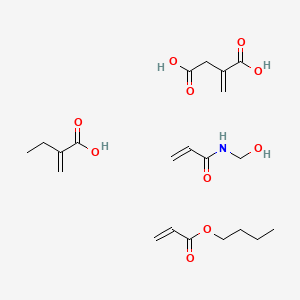
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
